2-(6-Ethyl-2-m-tolylquinazolin-4-ylsulfanyl)-N,N-dimethylacetamide
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Overview
Description
2-(6-Ethyl-2-m-tolylquinazolin-4-ylsulfanyl)-N,N-dimethylacetamide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Ethyl-2-m-tolylquinazolin-4-ylsulfanyl)-N,N-dimethylacetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: This step may involve the reaction of the quinazoline core with a thiol reagent.
Acetamide Formation: The final step could involve the reaction of the intermediate with N,N-dimethylacetamide under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the quinazoline core or the sulfanyl group.
Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles could be employed under various conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications, particularly if it exhibits bioactivity.
Industry: Used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Generally, it might involve:
Molecular Targets: Binding to specific proteins or enzymes, altering their function.
Pathways Involved: Modulating signaling pathways, such as those involved in cell growth or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Other compounds in the quinazoline family, such as gefitinib or erlotinib, which are known for their anticancer properties.
Sulfanyl Compounds: Compounds with similar sulfanyl groups, which might exhibit comparable reactivity.
Uniqueness
2-(6-Ethyl-2-m-tolylquinazolin-4-ylsulfanyl)-N,N-dimethylacetamide may be unique in its specific combination of functional groups, which could confer distinct biological or chemical properties.
Properties
Molecular Formula |
C21H23N3OS |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-[6-ethyl-2-(3-methylphenyl)quinazolin-4-yl]sulfanyl-N,N-dimethylacetamide |
InChI |
InChI=1S/C21H23N3OS/c1-5-15-9-10-18-17(12-15)21(26-13-19(25)24(3)4)23-20(22-18)16-8-6-7-14(2)11-16/h6-12H,5,13H2,1-4H3 |
InChI Key |
XTOPEFYLXQAYCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(N=C2SCC(=O)N(C)C)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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